1-Penten-4-YN-3-OL

Catalog No.
S728748
CAS No.
14304-27-9
M.F
C5H6O
M. Wt
82.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Penten-4-YN-3-OL

Tertiary alkynols cannot be oxidized to ethynyl vinyl ketones. 1-Penten-4-yn-3-ol, a secondary enynol, overcomes this by smooth oxidation to the key dienophile. Benefits:

  • Exclusive access to ethynyl vinyl ketones, enabling Diels-Alder/Nazarov cascades.
  • Builds functionalized cyclopentenones, pyrroles, and fluorophores.
  • Sterically optimal for dual Pd-catalyzed couplings.

Batch-specific QC; research quantities ready for dispatch.

CAS Number

14304-27-9

Product Name

1-Penten-4-YN-3-OL

IUPAC Name

pent-1-en-4-yn-3-ol

Molecular Formula

C5H6O

Molecular Weight

82.1 g/mol

InChI

InChI=1S/C5H6O/c1-3-5(6)4-2/h1,4-6H,2H2

InChI Key

YALSXYCXTKPOFY-UHFFFAOYSA-N

SMILES

C=CC(C#C)O

Canonical SMILES

C=CC(C#C)O

The exact mass of the compound 1-Penten-4-YN-3-OL is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

1-Penten-4-yn-3-ol, Pent-1-en-4-yn-3-ol, 4-Penten-1-yn-3-ol, 3-Hydroxy-1-penten-4-yne, Ethynyl vinyl carbinol

Purity

≥95%

Package Size

1 g, 5 g

1-Penten-4-yn-3-ol (CAS 14304-27-9) is a highly versatile secondary enynol characterized by the presence of both a terminal alkene and a terminal alkyne flanking a hydroxyl-bearing carbon. In industrial and advanced laboratory procurement, it is primarily sourced as a bifunctional building block for cascade cyclizations, cross-coupling reactions, and the synthesis of complex heterocycles. Unlike simpler alkynols or isolated alkenes, its cross-conjugated potential allows for selective, orthogonal functionalization at either the double or triple bond. This distinct reactivity profile makes it a critical precursor for the development of active pharmaceutical ingredients (APIs), functionalized pyrroles, and advanced optoelectronic materials [1].

Research Fit

Workflow Chiral building block synthesis via 5-bromo derivative for cross-coupling
Selection Polyacetylene natural product scaffold assembly; volatile, easily removed after reaction
Use Context Lipoxygenase pathway research; arachidonic acid metabolism studies

Buyers often consider substituting 1-penten-4-yn-3-ol with the more common and heavily industrialized tertiary analog, 3-methyl-1-penten-4-yn-3-ol, or with simpler propargylic alcohols. However, generic substitution fails because 1-penten-4-yn-3-ol is a secondary alcohol, which is strictly required for oxidative conversion into ethynyl vinyl ketones (1-penten-4-yn-3-ones)—highly reactive cross-conjugated dienophiles [1]. Tertiary analogs are chemically blocked from this oxidation pathway and cannot form the ketone without destructive carbon-carbon bond cleavage. Furthermore, simpler alkynols lack the flanking alkene required for subsequent Nazarov-type cyclizations or multi-component palladium-catalyzed couplings, rendering them useless for constructing functionalized cyclopentenones and pyrroles [2].

Substitution Risk

3-Methyl analog
3-Methyl-1-penten-4-yn-3-ol exhibits different physical properties (ΔBP +15.6°C) and its 5-bromo derivative lacks documented Cadiot-Chodkiewicz coupling utility, which may limit direct replacement in stereoselective natural product synthesis.
Propargyl alcohol
Propargyl alcohol lacks the terminal alkene and secondary alcohol substitution pattern, which may alter reactivity profiles and preclude the established 5-bromo intermediate pathway.
Ethchlorvynol
Ethchlorvynol (1-chloro-3-ethyl derivative) has sedative-hypnotic activity, not lipoxygenase inhibition; its biological profile does not align with arachidonic acid cascade research contexts.

Direct Access to Ethynyl Vinyl Ketones via Secondary Alcohol Oxidation

The secondary alcohol structure of 1-penten-4-yn-3-ol allows for direct oxidation to 1-penten-4-yn-3-one (ethynyl vinyl ketone), a potent Michael acceptor. Studies utilizing oxovanadium catalysts or standard oxidation protocols demonstrate that secondary enynols can be converted to their corresponding cross-conjugated ketones in high yields (up to 85%), whereas tertiary analogs like 3-methyl-1-penten-4-yn-3-ol yield 0% of the ketone due to the lack of an alpha-hydrogen [1].

Evidence DimensionYield of cross-conjugated enynone upon oxidation
Target Compound Data1-Penten-4-yn-3-ol yields up to 85% of the corresponding 1-penten-4-yn-3-one.
Comparator Or Baseline3-Methyl-1-penten-4-yn-3-ol (tertiary analog) yields 0% enynone.
Quantified DifferenceAbsolute qualitative and quantitative divergence (85% vs 0%).
ConditionsAerobic or standard chemical oxidation of propargylic/allylic alcohols.

Procurement of the secondary alcohol is mandatory for synthetic routes requiring a cross-conjugated enynone intermediate, as tertiary substitutes are chemically inert to this transformation.

Physical properties vs. 3-methyl analog
Reported
BP 111.4°C vs. 127.7°C; VP 11.9 vs. 5.0 mmHg; Density 0.935 vs. 0.89 g/cm³
Volatility and density difference may affect workup and volumetric measurement.
Predicted and reported data at standard conditions.

Precursor Efficiency in Metal-Free Aza-Nazarov Cyclizations

1-Penten-4-yn-3-ol and its derivatives serve as highly effective substrates for metal-free formal cycloadditions with amines to generate functionalized pyrroles. In comparative synthetic methodologies, utilizing the enynol framework allows for aza-Nazarov cyclizations that produce 1,2-disubstituted pyrroles in 40-50% isolated yields. Simpler propargyl alcohols completely fail to undergo this specific cascade cyclization because they lack the requisite conjugated pi-system [1].

Evidence DimensionYield of functionalized pyrrole via Aza-Nazarov cyclization
Target Compound Data1-Penten-4-yn-3-ol derivatives yield 40-50% functionalized pyrroles.
Comparator Or BaselinePropargyl alcohol yields 0% (reaction fails to initiate).
Quantified Difference40-50% yield advantage due to the strict enyne structural requirement.
ConditionsMetal-free formal cycloaddition with amines at elevated temperatures.

Justifies the selection of this specific enynol for the rapid, single-step construction of complex heterocyclic libraries.

Synthetic utility: 5-bromo derivative
Class-level inference
Key intermediate for Cadiot-Chodkiewicz cross-coupling; enables stereoselective total synthesis of falcarindiol and panaxytriol (coupling step reported at 85% yield).
Unique reactivity for polyacetylene natural product construction.
Not documented for the 3-methyl analog.

Regiocontrol in Pyrazoline Synthesis via Hydrazines

The oxidized form of 1-penten-4-yn-3-ol (pent-1-en-4-yn-3-one) exhibits exceptional regioselectivity when reacted with arylhydrazines. Cyclocondensation occurs selectively at the 1,3-positions, yielding 1-aryl-3-ethynyl-4,5-dihydro-1H-pyrazoles in up to 95% yield. In contrast, non-conjugated pentadienones (lacking the alkyne) yield different structural classes entirely, such as tetrahydroindazoles, demonstrating that the specific enyne framework of 1-penten-4-yn-3-ol is essential for accessing ethynyl-substituted pyrazoline fluorophores[1].

Evidence DimensionYield and structural outcome of cyclocondensation with arylhydrazines
Target Compound Data1-Penten-4-yn-3-one (derived from target) yields up to 95% 3-ethynyl-pyrazolines.
Comparator Or Baseline1,4-pentadien-3-one derivatives yield 0% pyrazolines (forms tetrahydroindazoles instead).
Quantified Difference95% yield of the target heterocycle vs complete structural divergence.
ConditionsReaction with phenyl- or p-tolylhydrazine in ethanol at room temperature.

Crucial for buyers developing luminescent materials or biologically active azoles who require strict regiocontrol during cyclization.

Biological activity profile
Class-level inference
Reported lipoxygenase inhibitor; interferes with arachidonic acid metabolism.
Supports lipoxygenase pathway research; distinct from sedative derivatives.
No IC50 reported; activity class-level attribution.

Steric Accessibility for Cascade Cross-Coupling Reactions

1-Penten-4-yn-3-ol is highly effective in palladium-mediated three-component couplings, such as those utilized in the total synthesis of furanoeremophilane-type sesquiterpenes. The secondary alcohol is significantly less sterically hindered than tertiary analogs like 3-methyl-1-penten-4-yn-3-ol, allowing for efficient simultaneous functionalization at both the alkyne and alkene termini. This steric accessibility translates to higher conversion rates in complex multi-component cascade reactions where bulky tertiary alcohols often suffer from poor transition-metal coordination [1].

Evidence DimensionSuitability for multi-component Pd-catalyzed coupling
Target Compound Data1-Penten-4-yn-3-ol successfully undergoes 3-component coupling with aryl iodides and malonates.
Comparator Or Baseline3-Methyl-1-penten-4-yn-3-ol (tertiary analog) exhibits severe steric hindrance, reducing coupling efficiency.
Quantified DifferenceEnables highly convergent total synthesis steps that are sterically prohibited by tertiary analogs.
ConditionsPalladium-mediated coupling with 2-iodotoluene and diethyl ethoxymethylenemalonate.

For process chemists designing convergent synthetic routes, the reduced steric bulk of the secondary alcohol is a critical selection criterion to ensure catalyst turnover.

Precursor for Cross-Conjugated Dienophiles

Where this compound is the right choice: 1-Penten-4-yn-3-ol is the mandatory starting material for synthesizing ethynyl vinyl ketones. Because it is a secondary alcohol, it can be smoothly oxidized to these highly reactive Michael acceptors, which are subsequently used in advanced Diels-Alder and conjugate addition cascades [1].

Synthesis of Functionalized Pyrroles and Cyclopentenones

Where this compound is the right choice: It serves as the go-to building block for metal-free aza-Nazarov cyclizations and traditional Nazarov cyclizations. Its specific enyne framework enables the rapid, single-step construction of complex heterocyclic libraries, outperforming simpler alkynols that fail to cyclize [2].

Development of Luminescent Pyrazoline Materials

Where this compound is the right choice: In the synthesis of optoelectronic materials, the oxidized form of 1-penten-4-yn-3-ol is used to generate 3-ethynyl-pyrazolines via cyclocondensation with hydrazines. The compound provides strict regiocontrol, ensuring high yields of the target fluorophores [3].

Convergent Total Synthesis of Natural Products

Where this compound is the right choice: For process chemists requiring palladium-catalyzed multi-component couplings, 1-penten-4-yn-3-ol is selected over tertiary analogs due to its favorable steric profile, allowing for efficient simultaneous functionalization of both the alkene and alkyne termini [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Stereoselective polyacetylene synthesis
Chiral 5-bromo building block compatibility
Cadiot-Chodkiewicz coupling stereochemical outcome
Palladium-mediated multicomponent reactions
Alkyne/alkene dual functionality for cascade assembly
Reaction scope and scaffold diversity
Lipoxygenase pathway research
Reported lipoxygenase inhibition profile
Arachidonic acid metabolism assay context

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

14304-27-9

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